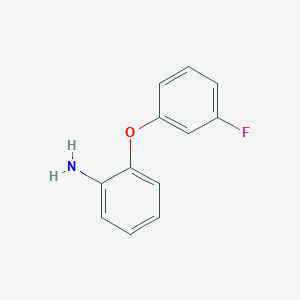

2-(3-Fluorophenoxy)aniline

Description

Contextual Significance of 2-(3-Fluorophenoxy)aniline in Contemporary Organic Chemistry

This compound is a synthetically derived organic compound featuring a diaryl ether structure. This class of compounds is of significant interest in organic synthesis and medicinal chemistry. The molecule itself is characterized by an aniline (B41778) ring linked to a 3-fluorophenoxy group via an ether bond. The presence and position of the fluorine atom, an amino group, and the ether linkage bestow upon it a unique combination of electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules. The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. rsc.org

Overview of Research Trajectories and Academic Relevance Pertaining to this compound

Research involving this compound and its derivatives primarily focuses on its utility as a synthetic intermediate. Academic and industrial research has explored its role in the construction of heterocyclic compounds and other complex molecular architectures. Its structural motifs are found in molecules investigated for a range of biological activities, highlighting its relevance in drug discovery programs. The synthesis of diaryl ethers, the core structure of this compound, continues to be an active area of research, with ongoing efforts to develop milder and more efficient catalytic systems. researchgate.netrsc.org

Scope and Objectives of Scholarly Inquiry on this compound

The main goals of scholarly work on this compound are to explore its synthesis, characterize its chemical and physical properties, and understand its reactivity. A significant objective is to leverage this understanding for its application as a precursor in the development of novel compounds with potential applications in fields like medicinal chemistry and material science. smolecule.comevitachem.com Investigations aim to elucidate structure-activity relationships in its derivatives, where the this compound moiety serves as a key structural component.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZHDJAXAOGJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599131 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640766-67-2 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 3 Fluorophenoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-Fluorophenoxy)aniline

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. researchgate.netamazonaws.com For this compound, the two most logical disconnections involve the cleavage of the diaryl ether bond or the C(aryl)-N bond.

Strategy A: C(aryl)-O Bond Disconnection This strategy involves disconnecting the bond between the aniline (B41778) ring and the phenoxy oxygen atom. This leads to two primary synthons: a 2-aminophenyl cation and a 3-fluorophenoxide anion, or a 2-halophenylamine and 3-fluorophenol (B1196323). The corresponding synthetic equivalents would be 2-aminophenol (B121084) and an activated 3-fluorophenyl halide, or 2-haloaniline and 3-fluorophenol. This approach focuses on forming the diaryl ether linkage as a key step.

Strategy B: C(aryl)-N Bond Disconnection Alternatively, disconnecting the C-N bond of the aniline moiety generates a 2-(3-fluorophenoxy)phenyl cation synthon and an amino anion synthon. The practical reagents for this approach would be a 1-halo-2-(3-fluorophenoxy)benzene derivative and a source of ammonia (B1221849) or an ammonia equivalent. organic-chemistry.org This strategy prioritizes the formation of the C-N bond in the final stages of the synthesis.

A common variation of these strategies involves introducing the amino group in a protected or precursor form, such as a nitro group (-NO2). nih.gov A functional group interconversion (FGI) step in the retrosynthetic pathway shows the aniline being derived from the corresponding nitro compound. This is often advantageous as the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution to form the ether linkage. nih.govpressbooks.pub

Figure 1: Retrosynthetic analysis of this compound showing two primary disconnection strategies (A and B) and a functional group interconversion (FGI) approach.

Figure 1: Retrosynthetic analysis of this compound showing two primary disconnection strategies (A and B) and a functional group interconversion (FGI) approach.

Development and Optimization of Classical Synthetic Pathways to this compound

The Ullmann condensation is a classical method for forming carbon-oxygen (diaryl ether) or carbon-nitrogen bonds, typically requiring copper or a copper salt as a catalyst and high reaction temperatures. wikipedia.org

For the synthesis of this compound, the Ullmann ether synthesis is a viable route, involving the coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org One possible pathway is the reaction of 2-chloroaniline (B154045) with 3-fluorophenol. However, the reactivity of unprotected anilines in Ullmann couplings can be problematic, sometimes requiring protection of the amino group. google.com A more common approach involves forming the ether bond first, for example, by coupling 1-bromo-3-fluorobenzene (B1666201) with 2-aminophenol. Traditional Ullmann reactions often require harsh conditions, such as temperatures exceeding 200°C and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

The Goldberg reaction, a variation of the Ullmann condensation for C-N bond formation, could also be employed. wikipedia.org This would involve coupling 2-(3-fluorophenoxy)bromobenzene with an amine. Modern iterations of Ullmann-type reactions have seen improvements through the use of ligands, which can facilitate the reaction under milder conditions. google.com

Table 1: Representative Conditions for Ullmann-type Reactions

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-4-nitrophenol + 1-(chloromethyl)-4-fluorobenzene | K₂CO₃ | DMF | 80–100 | 6–12 | ~82% (after reduction) | |

| 3-Iodoaniline + 2-Methylimidazole | CuI / Ligand | - | - | - | - | google.com |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a milder and more versatile alternative to traditional methods like the Goldberg reaction. wikipedia.orgwikipedia.org It allows for the coupling of aryl halides or triflates with a wide range of primary and secondary amines. organic-chemistry.org

In the context of synthesizing this compound, the Buchwald-Hartwig reaction would typically be employed to form the C-N bond. This involves reacting a pre-formed diaryl ether, such as 1-bromo-2-(3-fluorophenoxy)benzene, with an ammonia equivalent like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, followed by deprotection. organic-chemistry.orgbeilstein-journals.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand. Early catalyst systems have been superseded by several "generations" of more effective ligands. wikipedia.org Sterically hindered and electron-rich ligands, such as X-Phos, and bidentate phosphine ligands like BINAP, have proven effective in promoting the coupling of a wide array of substrates under milder conditions and with lower catalyst loadings. wikipedia.orgbeilstein-journals.orgorganic-synthesis.com The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu), and solvent, typically toluene (B28343) or DMF, are also critical parameters for optimization. beilstein-journals.orgorganic-synthesis.com

Table 2: Typical Parameters for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Bromo-aromatic | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good | organic-synthesis.com |

| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | MW | Good-Excellent | beilstein-journals.org |

Note: This table presents general conditions and systems for Buchwald-Hartwig aminations that are applicable to the synthesis of the target compound.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. The reaction proceeds via an addition-elimination mechanism, and its success is contingent on the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen). pressbooks.pubmasterorganicchemistry.com

A common and effective strategy for synthesizing this compound via an SNAr pathway involves two main steps:

Ether Formation: Reaction of an activated aryl halide, like 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, with 3-fluorophenol in the presence of a base (e.g., potassium carbonate) to form 1-(3-fluorophenoxy)-2-nitrobenzene. The fluorine atom is an excellent leaving group in SNAr reactions, often leading to higher reactivity compared to other halogens. masterorganicchemistry.com

Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target aniline. A variety of reducing agents can be employed for this transformation, including tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in the presence of an acid like ammonium (B1175870) chloride, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). nih.govchemicalbook.com

This two-step approach is frequently used in both laboratory and industrial settings due to the relatively low cost of starting materials and the reliability of the reactions. nih.gov

Table 3: Two-Step SNAr and Reduction Synthesis

| Step | Reactants | Reagents/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1. SNAr | 1-Fluoro-2-nitrobenzene + 3-Fluorophenol | K₂CO₃, 110 °C, 4 h | DMF | 89.3% (for an analogous reaction) | lookchem.com |

| 2. Reduction | 1-(4-fluorophenoxy)-2-nitrobenzene | SnCl₂·2H₂O, HCl | THF/Water | 75.9% | chemicalbook.com |

| 2. Reduction | Nitro-intermediate | Fe / NH₄Cl | Ethanol/Water | ~82% (for an analogous reaction) |

| 2. Reduction | Nitro-intermediate | H₂, 10% Pd/C | Ethanol | High | nih.govgoogle.com |

Novel and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, avoid hazardous substances, and reduce energy consumption. nih.govacs.org

Modern advancements in catalysis offer greener alternatives to classical synthetic routes. For instance, the use of microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times, lower energy usage, and improved yields compared to conventional heating. nih.gov This technique has been successfully applied to Pd-catalyzed reactions like the Buchwald-Hartwig amination. beilstein-journals.org

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of sustainable chemistry. units.itjku.at This approach avoids the use of expensive and potentially toxic heavy metals common in cross-coupling reactions. While a specific organocatalytic route for this compound is not yet widely established, the principles can be applied. For example, organocatalytic nucleophilic aromatic substitution reactions are an area of active research. A recently developed method uses organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes with various nucleophiles, including amines, under mild conditions. researchgate.net Another strategy involves the organocatalytic addition of phenols to activated alkenes, demonstrating a fluorine-retentive approach that could inspire novel synthetic designs. nih.gov The development of a direct, organocatalytic coupling of 3-fluorophenol with a suitable aniline derivative represents a promising future direction for a greener synthesis of the target molecule.

Flow Chemistry and Continuous Synthesis Techniques

The application of flow chemistry to the synthesis of fine chemicals and pharmaceutical intermediates has gained significant traction due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be applied based on established flow methodologies for similar compounds like other substituted anilines and diaryl ethers. wikipedia.orgresearcher.life

Continuous flow reactors, such as packed-bed or microreactors, can be employed for both the ether formation and the subsequent reduction step. For the Ullmann-type C-O coupling, a packed-bed reactor containing a heterogeneous copper catalyst could be utilized. google.com This setup allows for the continuous passage of reactants over the catalyst bed, facilitating the reaction and simplifying catalyst separation from the product stream. The use of a continuous flow system can also enable the safe handling of potentially hazardous reagents at elevated temperatures and pressures, leading to significantly reduced reaction times compared to batch processes. chemrxiv.orgorganic-chemistry.org

For the reduction of the nitro-intermediate, continuous-flow hydrogenation is a well-established and highly efficient technique. A solution of 1-(3-fluorophenoxy)-2-nitrobenzene can be passed through a heated tube reactor packed with a supported catalyst, such as palladium on carbon (Pd/C), in a stream of hydrogen gas. This method offers excellent control over reaction parameters, leading to high yields and purity of the final product, this compound. The continuous removal of the product from the reaction zone also minimizes the potential for side reactions.

Table 1: Comparison of Batch versus Flow Synthesis for Analogous Aniline Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Handling of hazardous reagents in large volumes | Smaller reaction volumes, enhanced safety |

| Scalability | Challenging, requires larger reactors | Easier, by extending operation time or numbering-up |

| Work-up | Often requires extensive purification | Simplified, potential for in-line purification |

Solvent-Free and Environmentally Benign Syntheses

The development of solvent-free and environmentally benign synthetic methods is a key goal of green chemistry. These approaches aim to reduce or eliminate the use of hazardous organic solvents, which contribute to environmental pollution and pose safety risks. umich.eduarkat-usa.org For the synthesis of this compound, solvent-free conditions can be explored, particularly for the Ullmann condensation.

A solvent-free approach could involve the neat reaction of 1-fluoro-2-nitrobenzene with the potassium salt of 3-fluorophenol in the presence of a copper catalyst. The reaction mixture would be heated, and the absence of a solvent can sometimes lead to faster reaction rates. Another green approach is the use of microwave irradiation in conjunction with solvent-free conditions or with a high-boiling, non-toxic solvent like water or polyethylene (B3416737) glycol (PEG). Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for a variety of reactions, including Ullmann-type couplings. nih.gov

The use of mechanochemistry, specifically grinding or ball-milling, is another solvent-free technique that could be applied. umich.edu Reactants and a solid catalyst are placed in a milling vessel and subjected to mechanical energy, which can promote the reaction without the need for a solvent.

For the reduction of the nitro-intermediate, catalytic transfer hydrogenation using a benign hydrogen donor like ammonium formate (B1220265) or formic acid in the presence of a catalyst such as Pd/C can be an environmentally friendlier alternative to using hydrogen gas or metal hydrides.

Table 2: Environmentally Benign Approaches to the Synthesis of Aryl Amines and Ethers

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Solvent-free grinding | Reactions are conducted by grinding solids together. umich.edu | Reduces solvent waste, can lead to high yields in short reaction times. |

| Microwave-assisted synthesis | Uses microwave energy to heat the reaction mixture. | Drastically reduces reaction times, improves yields, can be performed solvent-free. |

| Catalytic Transfer Hydrogenation | Uses a safe hydrogen donor instead of H₂ gas. | Safer reaction conditions, avoids handling of flammable hydrogen gas. |

| Aqueous phase catalysis | Reactions are performed in water as the solvent. uwindsor.ca | Environmentally friendly, simplifies product isolation if the product is insoluble in water. |

Mechanistic Insights into this compound Formation Reactions

The formation of this compound typically proceeds through well-studied reaction mechanisms, primarily the Ullmann condensation for the C-O bond formation and standard reduction for the conversion of the nitro group to an amine. More modern approaches might involve the Buchwald-Hartwig amination.

The Ullmann condensation for the formation of the diaryl ether bond is a copper-catalyzed nucleophilic aromatic substitution. The reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. google.com The generally accepted mechanism involves the following key steps:

Formation of a Copper(I) Phenoxide: The base deprotonates the phenol (3-fluorophenol), which then reacts with a Cu(I) salt to form a copper(I) phenoxide complex.

Oxidative Addition: The aryl halide (e.g., 1-fluoro-2-nitrobenzene) undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product, 1-(3-fluorophenoxy)-2-nitrobenzene, and regenerate the Cu(I) catalyst.

The reactivity in Ullmann-type reactions is influenced by the nature of the substituents on both the aryl halide and the phenol. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups on the phenol are favorable.

Alternatively, the Buchwald-Hartwig amination could be employed to form the C-N bond if the synthetic strategy involves coupling an amine with an aryl halide. nih.gov This palladium-catalyzed cross-coupling reaction has a well-established mechanism:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-(3-fluorophenoxy)bromobenzene) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (e.g., ammonia or an ammonia equivalent) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The arylamine product, this compound, is formed via reductive elimination from the palladium amido complex, regenerating the Pd(0) catalyst. nih.govCurrent time information in Bangalore, IN.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

The final step in the more common synthetic route, the reduction of the nitro group of 1-(3-fluorophenoxy)-2-nitrobenzene to the aniline, is a standard transformation in organic synthesis. This can be achieved through various methods, such as catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd, Pt, or Ni), or by using reducing agents like tin(II) chloride in acidic media or iron in acetic acid. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

High-Resolution Spectroscopic Characterization for Conformational and Electronic Structure Analysis

The intricate interplay of the fluoro-substituted phenoxy and aniline rings in this compound gives rise to a complex conformational landscape and electronic distribution. High-resolution spectroscopic methods are indispensable for a comprehensive understanding of these features.

Multi-dimensional NMR techniques are crucial for unambiguous assignment of the complex spectra anticipated for this molecule. youtube.comsdsu.edu

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each aromatic ring, helping to assign adjacent protons. sdsu.edu

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, facilitating the assignment of carbon signals based on their attached protons. sdsu.edu

The expected chemical shifts can be estimated by considering the substituent effects on the aniline and phenoxy rings. ucl.ac.uk The fluorine atom at the meta position of the phenoxy ring is expected to have a notable effect on the chemical shifts of the surrounding protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Ring Protons | 6.5 - 7.5 | 115 - 150 |

| Phenoxy Ring Protons | 6.8 - 7.4 | 105 - 165 |

| Amino Protons (NH₂) | 3.5 - 5.0 (broad) | N/A |

Note: These are estimated ranges and can be influenced by solvent and temperature. Specific assignments require experimental 2D NMR data.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, reflecting its functional groups and bonding characteristics. thermofisher.comspectroscopyonline.com For this compound, these techniques can identify key vibrational frequencies associated with the amine, ether, and fluoro-aromatic moieties.

N-H Vibrations: The aniline NH₂ group is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. materialsciencejournal.org These bands can be sensitive to hydrogen bonding.

C-O-C Vibrations: The diaryl ether linkage gives rise to characteristic asymmetric and symmetric stretching modes, typically observed in the 1200-1300 cm⁻¹ region.

C-F Vibrations: The C-F stretching vibration of the fluorophenoxy ring is expected to produce a strong absorption band in the FT-IR spectrum, generally in the 1100-1300 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. mdpi.com

While a specific experimental spectrum for this compound is not available, analysis of related compounds like aniline and other substituted diphenyl ethers allows for a reliable prediction of its key vibrational bands. materialsciencejournal.org

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | 3450 - 3500 | FT-IR, Raman |

| N-H Symmetric Stretch | 3350 - 3400 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C Aromatic Stretch | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch | 1250 - 1350 | FT-IR |

| Asymmetric C-O-C Stretch | 1200 - 1280 | FT-IR |

| C-F Stretch | 1100 - 1300 | FT-IR |

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. bioanalysis-zone.com For this compound (C₁₂H₁₀FNO), HRMS would confirm its molecular formula with high accuracy.

In addition to molecular weight determination, electron ionization (EI) mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org For diaryl ethers, a common fragmentation pathway involves the cleavage of the C-O bonds. aip.org The presence of the fluorine and amino substituents will influence the fragmentation of this compound.

Predicted fragmentation pathways include:

Loss of the phenoxy radical: Cleavage of the ether bond could lead to the formation of an aminophenyl cation.

Loss of the aminophenyl radical: Alternatively, cleavage could result in a fluorophenoxy cation.

Rearrangement and elimination: Intramolecular rearrangements followed by the elimination of small neutral molecules like CO or HCN are also possible, which is a characteristic of aromatic compounds. libretexts.org

Fluorine-containing fragments: The presence of fluorine would be indicated by fragments resulting from the cleavage of the fluorinated ring. researchgate.net

The relative abundance of these fragment ions would provide insights into the relative stabilities of the resulting cations and the strengths of the corresponding bonds.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions of this compound

While a specific crystal structure for this compound has not been reported, studies on analogous compounds like 4-phenoxyanilines and 4-nitro-2-phenoxyaniline (B44701) provide valuable insights into the likely solid-state conformation and intermolecular interactions. iucr.orgresearchgate.netrsc.org

Diphenyl ethers are known to adopt a non-planar, "skewed" conformation in the solid state to minimize steric hindrance between the two aromatic rings. diva-portal.org The dihedral angles between the planes of the two aromatic rings are a key structural parameter. For example, in 4-nitro-2-phenoxyaniline, the dihedral angle between the aromatic rings is approximately 71.4°. iucr.orgresearchgate.net A similar non-planar conformation is expected for this compound.

Table 3: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Feature/Value | Reference Analogues |

| Conformation | Skewed, non-planar | 4-Nitro-2-phenoxyaniline iucr.orgresearchgate.net |

| Dihedral Angle | ~70-80° | 4-Nitro-2-phenoxyaniline iucr.orgresearchgate.net |

| Intermolecular Interactions | N-H···O, N-H···F hydrogen bonds, π-π stacking | 4-phenoxyanilines rsc.org |

Gas-Phase Structural Analysis of this compound through Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the geometry of molecules in the gas phase, free from intermolecular interactions. royalsocietypublishing.org For flexible molecules like this compound, microwave spectroscopy can distinguish between different conformers and determine their rotational constants, from which the molecular structure can be derived. illinois.edursc.org

Although no specific microwave spectroscopic study on this compound has been found, research on diphenyl ether and its complexes demonstrates the utility of this technique. illinois.eduresearchgate.net The analysis of the rotational spectra of different isotopologues (e.g., by substituting ¹³C or ¹⁵N) would allow for the precise determination of bond lengths and angles.

The presence of a permanent dipole moment, arising from the polar C-F, C-N, and C-O bonds, makes this compound a suitable candidate for microwave spectroscopy. The rotational spectrum would likely be complex due to the molecule's flexibility and the potential presence of multiple conformers in the gas phase. mdpi.com

Computational Chemistry for Conformational Landscapes and Tautomeric Equilibria of this compound

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscapes and electronic properties of molecules. cdnsciencepub.com For this compound, computational methods can predict the relative energies of different conformers, the barriers to internal rotation, and the preferred dihedral angles between the phenyl rings. nih.gov

Studies on diphenyl ether and its substituted derivatives have shown that the lowest energy conformation is typically a "skewed" or "twist" structure. cdnsciencepub.comacs.org The introduction of substituents, such as the fluorine atom and the amino group in this compound, can influence the precise geometry and the rotational barriers around the C-O bonds. acs.org

Furthermore, the aniline moiety introduces the possibility of tautomerism. patsnap.comtaylorandfrancis.com While the amino form is expected to be significantly more stable, computational methods can be used to investigate the potential for imine-enamine tautomerism and the energetic barriers associated with such transformations. This is particularly relevant for understanding the reactivity and potential metabolic pathways of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like this compound, DFT calculations, often utilizing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry.

The electronic properties of the molecule are also elucidated through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| Optimized Energy | [Value] a.u. | The total electronic energy of the molecule in its most stable conformation. |

| HOMO Energy | [Value] eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | [Value] eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | [Value] eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | [Value] Debye | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Calculations for Conformational Energy Profiles and Potential Energy Surfaces

Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results. For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the C-N bond, ab initio methods are invaluable for exploring its conformational landscape.

By systematically rotating specific dihedral angles and calculating the energy at each step, a conformational energy profile can be generated. This profile reveals the energies of different conformers (rotational isomers) and the energy barriers between them. The most stable conformer corresponds to the global minimum on the potential energy surface. Understanding the relative energies of different conformers is crucial as the molecular conformation can significantly influence its physical and chemical properties.

A more comprehensive representation is the potential energy surface (PES), which is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For this compound, a 2D-PES could be constructed by varying the two key dihedral angles that dictate the relative orientation of the two phenyl rings.

Molecular Dynamics Simulations for Dynamic Structural Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a dynamic picture of the molecule's behavior.

For this compound, an MD simulation could be used to observe its conformational flexibility in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. This allows for the investigation of how the solvent molecules interact with the solute and influence its conformational preferences, a phenomenon known as solvation.

Key insights from MD simulations include the stability of intramolecular hydrogen bonds, the time-averaged distribution of dihedral angles, and the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. RDFs can reveal the structure of the solvation shell around the molecule. This information is critical for understanding how the molecule behaves in a realistic chemical environment.

Chemical and Physical Properties

The chemical and physical characteristics of 2-(3-Fluorophenoxy)aniline are tabulated below.

| Property | Value |

| Molecular Formula | C12H10FNO americanelements.comchemsrc.com |

| Molecular Weight | 203.22 g/mol americanelements.comchemsrc.com |

| Appearance | Liquid americanelements.com |

| CAS Number | 640766-67-2 chemsrc.comfluorochem.co.ukepa.gov |

This data is compiled from various chemical suppliers and databases and may vary slightly between sources.

Reaction Chemistry and Mechanistic Pathways of 2 3 Fluorophenoxy Aniline

Reactivity at the Amino Group: Acylation, Alkylation, and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a key center for a variety of reactions.

Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields N-[2-(3-fluorophenoxy)phenyl]acetamide. openstax.org This reaction is a standard method for protecting the amino group or for synthesizing amide derivatives. The general process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. To control the high reactivity of the aniline (B41778), the amino group is often converted to an amide before further substitutions on the aromatic ring are attempted. openstax.orglibretexts.org

Alkylation: N-alkylation of 2-(3-Fluorophenoxy)aniline can be achieved through several methods. Reaction with alkyl halides can lead to mono- and di-alkylated products, although polyalkylation can be a challenge to control due to the increasing nucleophilicity of the intermediate secondary amine. msu.edu More controlled methods include reductive amination, which involves the condensation of the aniline with an aldehyde or ketone to form an imine, followed by reduction to the corresponding secondary or tertiary amine. Another approach is the palladium-catalyzed N-alkylation using primary amines, where the catalyst facilitates the oxidation of the primary amine to an imine, which then reacts with the aniline. slideshare.net

Condensation Reactions: The primary amino group can participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes and ketones to form Schiff bases (imines). These reactions are typically reversible and may require acid or base catalysis and the removal of water to drive the equilibrium toward the product. The compound can also undergo condensation with other reagents, such as sulfamoyl chlorides in the presence of a base, to yield sulfamoyl derivatives. mdpi.com

| Reaction Type | Reagent(s) | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride / Pyridine | Room Temperature | Amide (N-Acetyl derivative) | openstax.orglibretexts.org |

| Acylation | Benzoyl Chloride / Base | 0°C to Room Temperature | Amide (N-Benzoyl derivative) | openstax.org |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | msu.edu |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent (e.g., NaBH₃CN) | Acidic or Neutral pH | Secondary Amine | slideshare.net |

| Condensation | Aldehyde or Ketone | Acid or Base Catalyst, Heat | Imine (Schiff Base) | slideshare.net |

Reactivity at the Phenoxy Moiety: Electrophilic Aromatic Substitution and Derivatization

The phenoxy moiety consists of a benzene (B151609) ring substituted with a fluorine atom and an ether linkage. The reactivity of this ring towards electrophilic aromatic substitution is influenced by the directing effects of these substituents. The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. Conversely, the fluorine atom is a deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect, which is partially offset by resonance donation.

In electrophilic aromatic substitution reactions such as nitration or halogenation, the incoming electrophile will be directed to the positions ortho and para to the ether linkage. The fluorine at the meta-position further influences the regioselectivity. However, the aniline ring in this compound is much more strongly activated towards electrophilic substitution than the phenoxy ring. byjus.com Therefore, reactions with electrophiles will overwhelmingly occur on the aniline ring unless the amino group is deactivated, for example, by converting it into an amide. openstax.orglibretexts.org

Derivatization of the phenoxy moiety can also occur via nucleophilic aromatic substitution, where a strong nucleophile displaces the fluorine atom. This reaction, however, typically requires harsh conditions or metal catalysis (e.g., Cu(I) catalysis) to proceed.

Regioselectivity and Stereoselectivity in Transformations Involving this compound

Regioselectivity: The outcome of substitution reactions on the aromatic rings of this compound is highly dependent on the directing effects of the existing substituents.

On the Aniline Ring: The amino group (-NH2) is a powerful activating ortho-, para-director, while the 2-phenoxy group (-OAr) is also an ortho-, para-director. The combined effect strongly activates the positions para (position 4) and ortho (position 6) to the amino group for electrophilic attack. Due to steric hindrance from the adjacent phenoxy group, substitution at the para position (position 4) is generally favored. Direct halogenation or nitration of anilines can be difficult to control, often leading to multiple substitutions. libretexts.orgbyjus.com To achieve mono-substitution, the reactivity of the amino group is typically moderated by acetylation. openstax.orglibretexts.org

On the Phenoxy Ring: As discussed previously, electrophilic substitution on this ring is less favorable. If it were to occur, the directing effects of the ether oxygen (ortho, para-directing) and the fluorine (ortho, para-directing) would determine the position of the incoming electrophile. The positions ortho and para to the strongly activating ether group would be preferred.

Stereoselectivity: this compound is an achiral molecule. Therefore, reactions with achiral reagents will not produce stereoisomers. Stereoselectivity becomes a factor only when the molecule is reacted with chiral reagents or under the influence of a chiral catalyst to generate a new stereocenter. For example, a stereoselective reduction of an imine derived from this aniline could yield a chiral secondary amine. Quantum chemical studies on similar systems have been used to understand the origin of stereoselectivity in catalyzed reactions. rsc.org

Oxidative and Reductive Pathways of this compound

Oxidative Pathways: The amino group of anilines is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of various products, including nitroso, nitro, and polymeric compounds. The oxidation of anilines can be complex, but under controlled conditions, it can be a route to different functional derivatives. Studies on the oxidation of substituted anilines have shown that the reaction rate is influenced by the electronic nature of the substituents on the ring. orientjchem.orgnih.gov

Reductive Pathways: The most significant reductive pathway associated with this compound is its synthesis from the corresponding nitro compound, 1-(3-fluorophenoxy)-2-nitrobenzene. This reduction is a standard transformation in organic synthesis and can be accomplished using various methods. Common procedures include catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) or using reducing metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid.

Mechanistic Studies of Key Reaction Types: Kinetic and Thermodynamic Investigations of this compound Transformations

While specific kinetic and thermodynamic data for this compound are not widely available in the literature, the mechanisms of its principal reactions are well-understood from studies on analogous anilines and aromatic compounds.

Mechanism of Acylation: The acylation of the amino group proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride or acetate) to form the stable amide product.

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electrophile attacks the electron-rich aniline ring, and the stability of the resulting intermediate determines the regioselectivity. The strong electron-donating amino group effectively stabilizes the positive charge when the attack is at the ortho or para positions. byjus.com

Kinetic and Thermodynamic Aspects: Kinetic studies on the reactions of substituted anilines, such as their oxidation or reaction with chloramine-T, often reveal the reaction order with respect to each reactant and provide insights into the rate-determining step. orientjchem.orgrsc.org For example, a fractional order dependence on the amine can indicate the formation of a pre-equilibrium complex before the rate-limiting step. rsc.org Thermodynamic parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined by studying the reaction rates at different temperatures. orientjchem.orgnih.gov These parameters help in understanding the transition state's nature and whether the reaction is enthalpy or entropy-controlled. Such investigations are crucial for optimizing reaction conditions to maximize yield and selectivity.

Theoretical and Computational Investigations of Reactivity and Electronic Properties of 2 3 Fluorophenoxy Aniline

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Electrostatic Potential Maps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic potential. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. rasayanjournal.co.inimist.ma

For a molecule like 2-(3-Fluorophenoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom of the amino group. The LUMO is likely distributed over the phenoxy ring, influenced by the electron-withdrawing fluorine atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify low electron density (positive potential) and are susceptible to nucleophilic attack. In this compound, the area around the amino group would be expected to show a negative electrostatic potential, while the hydrogen atoms of the amino group would exhibit a positive potential.

Illustrative Data for Aniline Derivatives:

While specific FMO data for this compound is not available, the following table presents calculated values for related aniline compounds, demonstrating the effect of substituents on electronic properties. imist.ma

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.21 | -0.12 | 5.09 |

| 3-Nitroaniline | -6.21 | -1.82 | 4.39 |

| 2-Nitroaniline | -6.15 | -1.78 | 4.37 |

This table is illustrative and based on data for related compounds, not this compound.

Quantum Chemical Descriptors for Predicting Reactivity (e.g., Fukui Functions, Condensed Local Softness)

Quantum chemical descriptors offer a quantitative framework for predicting a molecule's reactivity. These descriptors are derived from the changes in electron density. rasayanjournal.co.in

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ² / (2η).

Fukui functions and condensed local softness are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron.

Theoretical Prediction of Reaction Mechanisms and Transition States Involving this compound

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. smu.educecam.org

For this compound, theoretical studies could predict the outcomes of various reactions, such as electrophilic aromatic substitution or N-alkylation. For example, in an electrophilic substitution reaction, computational models could determine whether the incoming electrophile would preferentially add to the aniline or the phenoxy ring and at which position (ortho, meta, or para). These calculations would involve optimizing the geometries of the reactants, the transition state, and the products, and calculating their relative energies.

Solvation Effects on the Reactivity and Conformation of this compound

The surrounding solvent can significantly influence a molecule's conformation and reactivity. frontiersin.org Computational models can account for these effects using either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant. scirp.orgnih.gov

For this compound, the presence of a polar solvent would be expected to stabilize conformations where the polar amino group can engage in hydrogen bonding with the solvent. The solvent can also affect the energies of reactants, transition states, and products, thereby altering the reaction rate and selectivity. frontiersin.org

Spectroscopic Property Predictions via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is crucial for structure elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on the calculated magnetic shielding of each nucleus. Comparing the predicted spectrum with the experimental one can help to confirm the structure of the compound. researchgate.net

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in the IR spectrum. This can aid in the identification of functional groups present in the molecule. researchgate.net

For this compound, computational predictions would be expected to show characteristic vibrational frequencies for the N-H stretches of the amino group, C-F stretch, and the C-O-C ether linkage. Similarly, the predicted NMR spectrum would show distinct signals for the protons and carbons on both aromatic rings, with the fluorine atom causing characteristic splitting patterns in the ¹³C and ¹H NMR spectra of the phenoxy ring.

Role of 2 3 Fluorophenoxy Aniline As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles and Polycyclic Systems

The presence of both an amine and a diaryl ether moiety makes 2-(3-Fluorophenoxy)aniline a valuable precursor for the synthesis of various nitrogen-containing heterocycles and polycyclic systems. These structural motifs are central to many areas of chemical science, particularly in the development of pharmaceuticals and functional materials.

Classic cyclization strategies, such as the Bischler-Napieralski wikipedia.orgorganic-chemistry.orgscribd.comyoutube.comnih.gov and Pictet-Spengler reactions, wikipedia.orgnumberanalytics.comclockss.orgrsc.org can be employed to construct isoquinoline (B145761) and β-carboline frameworks, respectively. For instance, the amine group of this compound can be acylated and subsequently cyclized under acidic conditions to yield dihydroisoquinoline derivatives. These can then be oxidized to the corresponding aromatic isoquinolines. wikipedia.orgscribd.com Similarly, reaction with aldehydes or ketones can initiate the Pictet-Spengler reaction to form tetrahydro-β-carboline structures. wikipedia.orgnumberanalytics.com

Furthermore, this aniline (B41778) derivative serves as a foundational component in the synthesis of quinolines, a significant class of heterocycles. nih.govorganic-chemistry.orgalfa-chemistry.comlookchem.comiipseries.org Various synthetic methods, including the Friedländer and Pfitzinger reactions, can utilize the aniline functionality to build the quinoline (B57606) core. iipseries.org The fluorinated phenoxy group remains as a key substituent, influencing the electronic properties and potential biological activity of the final heterocyclic product.

The synthesis of more complex polycyclic systems, such as acridines, is also achievable. researchgate.netptfarm.plijddr.injocpr.com The Bernthsen acridine (B1665455) synthesis, for example, involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride, a pathway accessible from derivatives of this compound. ptfarm.pl

Scaffold for Ligand Design in Catalysis and Coordination Chemistry (e.g., Schiff Bases, Phenanthroline Derivatives)

The structural framework of this compound is an excellent scaffold for designing ligands used in catalysis and coordination chemistry. The amine group provides a reactive handle for modification, leading to ligands with tailored electronic and steric properties.

Schiff Bases:

One of the most straightforward modifications is the condensation of the primary amine group of this compound with various aldehydes or ketones to form Schiff bases (imines). scispace.cominternationaljournalcorner.comnih.gov These bidentate or multidentate ligands are crucial in coordination chemistry and have been used to form stable complexes with a variety of transition metals. scispace.comnih.govbohrium.com The resulting metal complexes often exhibit significant catalytic activity in reactions such as oxidations, reductions, and polymerization. scispace.com The fluorine substituent on the phenoxy ring can modulate the Lewis acidity of the metal center, thereby influencing the catalytic performance. nih.gov

| Aldehyde/Ketone Reactant | Resulting Schiff Base Type | Potential Metal for Complexation |

| Salicylaldehyde | N-(2-(3-fluorophenoxy)phenyl)salicylaldimine | Co(II), Cu(II), Y(III), Zr(IV), La(III) mdpi.com |

| Substituted Benzaldehydes | N-(aryl)-2-(3-fluorophenoxy)aniline derivatives | Ru(II), Pd(II) bohrium.com |

| Glyoxal | Bis-imine ligand | Fe(III) nih.gov |

Phenanthroline Derivatives:

The aniline moiety can be incorporated into more complex, rigid ligand systems like those based on 1,10-phenanthroline. mdpi.comwikipedia.orgnih.gov The synthesis of substituted phenanthrolines can involve multi-step sequences where a derivative of this compound is used to construct one of the fused pyridine (B92270) rings. These phenanthroline-based ligands form robust complexes with transition metals such as ruthenium, iron, and copper. wikipedia.org These complexes have applications in areas ranging from bioinorganic chemistry, where they can interact with DNA, to materials science, where they are investigated for their photophysical properties. wikipedia.orgnih.gov

Intermediate in the Synthesis of Functional Organic Materials (e.g., Polymers, Optoelectronic Components)

The unique combination of a reactive amine group, a flexible ether linkage, and an electron-withdrawing fluorine atom makes this compound a valuable intermediate in the synthesis of functional organic materials. americanelements.com These materials are designed to have specific electronic, optical, or thermal properties for applications in electronics and materials science.

The diamine derivatives of phenoxy-aniline structures can serve as monomers in the synthesis of high-performance polymers like polyimides and polyamides. google.com These polymers are known for their thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the aerospace and electronics industries. The fluorine substituent can enhance properties such as solubility, thermal stability, and flame retardancy while lowering the dielectric constant of the resulting polymers.

In the field of optoelectronics, derivatives of this compound are explored as building blocks for organic light-emitting diodes (OLEDs). ijddr.in The diaryl ether structure can be incorporated into host materials or as part of the emissive layer. The fluorine atom can influence the energy levels (HOMO/LUMO) of the molecule, which is a critical parameter for tuning the emission color and improving the efficiency and lifetime of OLED devices. ijddr.in

| Material Type | Synthetic Role of this compound derivative | Key Property Influenced by Fluoro-phenoxy Moiety |

| Polyimides | Diamine monomer | Enhanced thermal stability, lower dielectric constant google.com |

| Polyamides | Diamine monomer | Improved solubility and processability google.com |

| Organic Light-Emitting Diodes (OLEDs) | Component of host or emissive layer materials | Tuning of HOMO/LUMO energy levels, color purity ijddr.in |

Application in Multi-Component Reactions (MCRs) and Cascade Processes

The reactivity of the aniline functionality in this compound makes it a suitable component for use in multi-component reactions (MCRs) and cascade (or domino) reaction sequences. nih.gov These advanced synthetic strategies are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. nih.govbeilstein-journals.org

Multi-Component Reactions:

This compound can act as the amine component in various well-known MCRs. For example, in the Ugi reaction, it can be combined with a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides. nih.govorgsyn.orgnih.govbeilstein-journals.org Similarly, in the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, derivatives of this aniline can be incorporated. numberanalytics.comacs.orgchemistnotes.comrsc.orgnih.gov The products of these reactions are often highly functionalized and can serve as scaffolds for the synthesis of libraries of compounds for drug discovery.

| MCR Name | Reactants (including aniline derivative) | Product Class |

| Ugi Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amides nih.gov |

| Passerini Reaction | This compound (as part of a component), Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amides numberanalytics.comacs.org |

| Kabachnik–Fields Reaction | This compound, Aldehyde, Phosphonate | α-Aminophosphonates beilstein-journals.org |

Cascade Processes:

Cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, represent a highly elegant and efficient synthetic approach. nih.govfrontiersin.orgmdpi.com Aniline derivatives are known to participate in such processes. mdpi.com For instance, a cascade sequence could be initiated by the reaction of this compound, leading to an intermediate that undergoes subsequent intramolecular cyclization. Such a process could involve an initial Michael addition followed by an aldol (B89426) condensation or a Pictet-Spengler type cyclization, ultimately affording complex heterocyclic systems in a single operation. wikipedia.orgnumberanalytics.com The strategic placement of the fluorophenoxy group can influence the regioselectivity and stereoselectivity of these cascade transformations.

Advanced Analytical Methodologies for Detection and Quantification of 2 3 Fluorophenoxy Aniline Non Biological Contexts

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of 2-(3-fluorophenoxy)aniline and analyzing its presence in mixtures. rsc.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used method for the analysis of aniline (B41778) and its derivatives. thermofisher.com For this compound, a reversed-phase HPLC method would likely be the most effective approach. This would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A potential starting point for method development could involve an isocratic mobile phase of acetonitrile (B52724) and water, with UV detection at a wavelength determined by the compound's UV-Vis spectrum. chromatographyonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, could be employed to optimize the separation of this compound from any potential impurities. On-line Solid-Phase Extraction (SPE) coupled with HPLC can be utilized to pre-concentrate the analyte from dilute samples, thereby enhancing detection sensitivity. thermofisher.com

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and semi-volatile compounds like aniline derivatives. epa.gov Due to the polarity and potential for thermal degradation of the amino group, derivatization is often employed prior to GC analysis of anilines to improve peak shape and thermal stability. rsc.org Acylation of the amino group is a common derivatization strategy. publications.gc.ca

For this compound, a capillary GC column with a mid-polarity stationary phase would likely provide good separation. A flame ionization detector (FID) would offer good sensitivity, while a nitrogen-phosphorus detector (NPD) would provide enhanced selectivity for this nitrogen-containing compound. epa.gov

Hypothetical GC Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

Advanced Spectrometric Methods for Trace Analysis and Impurity Profiling

Spectrometric methods, particularly when coupled with chromatographic separation, are indispensable for trace analysis and the comprehensive profiling of impurities in this compound samples.

Mass Spectrometry (MS):

Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides a powerful tool for both the identification and quantification of this compound and its impurities. nih.gov The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural elucidation of unknown impurities. For trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to achieve very low detection limits.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound and for the identification and quantification of impurities. While not as sensitive as MS for trace analysis, NMR is a quantitative technique that can provide detailed structural information about all proton- and carbon-containing species in a sample.

Expected ¹H NMR Chemical Shift Regions for this compound:

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.0 |

Electrochemical Methods for Redox Behavior and Detection

Electrochemical methods can be employed to study the redox behavior of this compound and to develop sensitive detection methods. The aniline moiety is electrochemically active and can be oxidized at an electrode surface.

Cyclic voltammetry (CV) could be used to investigate the oxidation potential of this compound and to study the stability of the resulting radical cation. This information would be valuable for developing an amperometric or voltammetric sensor. Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be optimized for the sensitive quantification of the compound.

Potential Electrochemical Analysis Parameters:

| Technique | Parameter |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7) |

| Scan Rate (for CV) | 100 mV/s |

Development of Novel Sensor Platforms Incorporating this compound

While no specific sensor platforms incorporating this compound have been reported, its chemical structure suggests potential for its use in the development of novel sensors. The aromatic rings and the amine group could be functionalized to create a molecule that exhibits a detectable response (e.g., colorimetric or fluorescent) upon binding to a specific analyte.

For instance, the amine group could be modified to act as a binding site for metal ions, and the fluorophenoxy group could be part of a larger system that changes its fluorescence properties upon ion binding. The development of such sensors would require significant synthetic chemistry efforts and detailed characterization of the sensing mechanism.

Future Research Directions and Emerging Paradigms for 2 3 Fluorophenoxy Aniline

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The traditional synthesis of diaryl ethers and substituted anilines often relies on multi-step processes that may involve harsh conditions or expensive catalysts. Future research must pivot towards more efficient, atom-economical, and environmentally benign synthetic strategies.

One promising area is the application of C-H bond activation/functionalization . This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For instance, developing a palladium-catalyzed para-selective C–H olefination of aniline (B41778) derivatives could offer a novel route to functionalized analogs of 2-(3-Fluorophenoxy)aniline. uva.nl Such methods proceed under mild conditions and can be applied to a broad range of anilines, offering high yields and operational simplicity. uva.nl

Another key direction is the development of one-pot, multi-component reactions . A (3+3) condensation reaction, for example, could potentially construct the substituted aniline ring system from simpler, readily available precursors in a single step. beilstein-journals.org This strategy is highly convergent and aligns with the principles of green chemistry by reducing waste and energy consumption. beilstein-journals.org

Furthermore, chemoenzymatic synthesis represents a sustainable alternative. rsc.org Utilizing enzymes to catalyze key bond-forming steps can lead to high selectivity under mild conditions, minimizing the use of toxic reagents and byproducts. rsc.org Exploring enzymatic pathways for the formation of the ether linkage or for the selective functionalization of the aniline ring could revolutionize the production of this compound.

| Synthetic Strategy | Description | Potential Advantages | Relevant Research Areas |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, bypassing traditional multi-step synthesis involving pre-functionalization. | Increased atom economy, reduced step count, access to novel derivatives. | Palladium catalysis, ligand development, directing group strategies. uva.nl |

| Multi-Component Reactions | Combining three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. | High efficiency, operational simplicity, reduced waste, rapid library generation. | Benzannulation, cascade reactions, development of novel cyclization strategies. beilstein-journals.org |

| Chemoenzymatic Synthesis | The use of enzymes as catalysts for specific chemical transformations within a synthetic route. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced environmental impact, sustainability. | Biocatalysis, enzyme engineering, one-pot enzymatic cascades. rsc.org |

| Copper-Catalyzed Amination | A versatile method for forming C-N bonds, often used in the final steps of aniline synthesis. | Good functional group tolerance, applicable to complex molecules, relatively low-cost catalyst. | Ligand design for copper catalysts, optimization of reaction conditions. researchgate.net |

Deeper Mechanistic Understanding of Complex Transformations of this compound

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Future research should employ a combination of experimental and computational techniques to probe these mechanisms in detail.

Electrochemical studies can provide valuable insights into the oxidation and reduction behavior of the molecule. mdpi.comresearchgate.net Techniques like cyclic voltammetry can elucidate electron transfer processes, helping to understand its reactivity in various chemical environments and its potential role in electro-organic synthesis or as a component in redox-active materials. researchgate.net Mechanistic investigations could reveal pathways involving radical cations or other reactive intermediates, similar to those observed for other aniline derivatives. mdpi.com

Kinetic studies are essential for determining rate-limiting steps and the influence of catalysts, solvents, and substituents on reaction outcomes. For example, in catalyzed C-H activation routes, mechanistic studies can reveal whether the C-H bond cleavage is the rate-determining step and how the ligand structure promotes this process. uva.nl

Investigating the reaction pathways of complex transformations, such as multi-component benzannulations, is also critical. beilstein-journals.org This involves identifying key intermediates, such as the initial nucleophilic addition products and subsequent cyclization and dehydration steps, to gain full control over the reaction's efficiency and selectivity. beilstein-journals.org

Integration into Advanced Materials Science Research

The unique combination of a flexible diaryl ether linkage, a reactive aniline moiety, and a fluorine substituent makes this compound an attractive building block for advanced functional materials.

Stimuli-Responsive Materials: The aniline nitrogen and the fluorinated ring can be modified to incorporate moieties that respond to external stimuli such as pH, light, temperature, or redox potential. nih.govrsc.orgnih.gov For example, polymerization of monomers derived from this compound could yield materials whose properties, such as solubility or conformation, change in response to acidic environments, making them suitable for targeted drug delivery systems. nih.govmit.edu The incorporation of photo-responsive groups like azobenzene (B91143) could lead to materials that change shape or permeability upon irradiation. researchgate.net

Self-Healing Polymers: The amine and ether functional groups present in the this compound structure are capable of forming dynamic bonds (e.g., hydrogen bonds, reversible covalent bonds) that are essential for self-healing capabilities. google.com This compound could be used as a monomer or cross-linker in covalent adaptive networks (CANs) or thermoplastic systems that can repair damage. google.comtamu.edu Upon puncture or fracture, the energy from the event could induce a localized phase change or bond reformation, sealing the damage and restoring structural integrity. tamu.eduresearchgate.netnasa.gov

| Material Type | Potential Role of this compound | Key Functional Groups | Example Applications |

| Stimuli-Responsive Polymers | Serve as a monomeric unit containing sites for functionalization to impart responsiveness. | Aniline (-NH2), Fluorine (-F) | pH-responsive nanocarriers for drug release, photo-switchable surfaces, temperature-sensitive hydrogels. nih.govrsc.org |

| Self-Healing Polymers | Act as a building block or cross-linker to introduce reversible bonds or enhance flow properties for healing. | Diaryl Ether (-O-), Amine (-NH2) | Puncture-healing coatings for aerospace, damage-tolerant structural components, reusable adhesives. researchgate.netillinois.edu |

Development of Novel Computational Models for Predicting Compound Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the design and discovery process. For this compound, future research should focus on developing robust computational models.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict fundamental properties such as molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR). These calculations can also be used to model reaction pathways, determine transition state energies, and provide mechanistic insights that complement experimental studies. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing a library of derivatives of this compound and evaluating their biological or material properties, QSAR models can be developed. These models correlate structural features with observed activity, enabling the prediction of properties for new, unsynthesized compounds and guiding the design of molecules with optimized performance.

Molecular Dynamics (MD) Simulations: When incorporated into a polymer or other material, MD simulations can predict the macroscopic properties based on the molecular interactions of the this compound units. This can be used to understand how the compound influences polymer chain dynamics, self-assembly, and the material's response to mechanical stress or environmental stimuli.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

The most profound advances will emerge from research that integrates multiple disciplines. A synergistic approach that combines innovative synthesis, advanced spectroscopic characterization, and predictive computational modeling will provide a holistic understanding of this compound.

For example, an unconventional synthetic route could be proposed based on computational modeling of reaction pathways. The synthesized compounds would then be thoroughly characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. The experimental data would, in turn, be used to validate and refine the computational models. uni.lu This iterative cycle of prediction, synthesis, and characterization accelerates discovery and leads to a much deeper and more reliable understanding of the molecule's behavior and potential. This integrated strategy is essential for efficiently translating the fundamental properties of this compound into practical applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Fluorophenoxy)aniline with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling between 3-fluorophenol and 2-nitroaniline, followed by reduction. Key parameters include:

- Temperature control : Reactions are conducted at 80–120°C under inert atmospheres (e.g., N₂) to prevent oxidation .

- Catalysts : CuI or Pd-based catalysts enhance coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes by-products like unreacted phenol or nitro intermediates .

Q. How can researchers confirm the molecular structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 5.2 ppm for -NH₂) and ¹⁹F NMR (δ -110 to -120 ppm for fluorophenyl group) .